molecular formula C21H16ClIN4O4 B12763874 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide CAS No. 89568-00-3

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide

Cat. No.: B12763874
CAS No.: 89568-00-3
M. Wt: 550.7 g/mol
InChI Key: UIFAUOMNQLHFNW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays and have various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may include:

    Formation of the tetrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Substitution reactions: Introduction of the chlorophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled reaction conditions.

    Purification techniques: Such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:

    Oxidation: Conversion to different oxidation states.

    Reduction: Reduction of the tetrazole ring.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Solvents: Organic solvents like methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide has several applications in scientific research, including:

    Biochemical assays: Used as a reagent in colorimetric assays to measure enzyme activity.

    Medical research:

    Industrial applications: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Signal transduction pathways: Modulating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium salts: Such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    Phenyl derivatives: Compounds with similar phenyl groups.

Uniqueness

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is unique due to its specific combination of functional groups, which may confer unique biochemical properties and applications.

Properties

CAS No.

89568-00-3

Molecular Formula

C21H16ClIN4O4

Molecular Weight

550.7 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide

InChI

InChI=1S/C21H15ClN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H

InChI Key

UIFAUOMNQLHFNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O)O.[I-]

Origin of Product

United States

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